N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a bis(furan-2-yl)ethyl group via a carboxamide bridge. The benzothiadiazole moiety is known for its electron-deficient aromatic system, which often confers unique photophysical and electronic properties, making such compounds candidates for materials science and medicinal applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-5-6-13-14(9-11)20-24-19-13)18-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVVMMESWYJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions involving phosphonates and aldehydes . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions often involve specific temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is , and it belongs to the benzo[c][1,2,5]thiadiazole family. This compound features a complex structure that includes:
- Furan rings : Contributing to its aromatic properties and reactivity.
- Benzothiadiazole core : Known for its electronic properties and applications in organic electronics.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing other organic compounds. It is utilized in:
- Organic synthesis : As a precursor for more complex molecules.
- Material science : In the development of new polymers and dyes that exhibit enhanced properties due to the compound's unique structure.
Biology
The compound has demonstrated potential in various biological assays:
- Cellular processes : It has been investigated for its role in modulating cellular pathways and enzyme interactions.
- Anticancer research : Preliminary studies suggest that it may possess anticancer properties by inhibiting tumor growth through specific molecular interactions.
Medicine
This compound has been explored for its therapeutic potential:
- Antimicrobial activity : Research indicates that the compound may exhibit antimicrobial effects against certain pathogens.
- Drug development : Its structural features make it a candidate for developing new therapeutic agents targeting various diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells through specific signaling pathways. This suggests its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting that it could be developed into an effective antimicrobial agent against resistant strains .
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 and LMM11 () are 1,3,4-oxadiazole derivatives with furan-containing substituents. Key comparisons include:
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Table 1: Structural and Functional Comparison
Ranitidine-Related Compounds with Furan Moieties
and describe ranitidine impurities and derivatives, such as:
- Ranitidine nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. Structural Differences: Features a dimethylamino-furan group and nitroacetamide chain, contrasting with the target compound’s bis-furan and benzothiadiazole system. Functional Relevance: These compounds are byproducts of ranitidine synthesis and lack direct biological activity data but highlight the prevalence of furan derivatives in pharmaceutical chemistry .
Electronic and Steric Considerations
- The benzothiadiazole core in the target compound is more electron-deficient than oxadiazoles or ranitidine-like furans, which could enhance interactions with electron-rich biological targets.
- The bis-furan substituent may improve solubility compared to bulkier groups (e.g., cyclohexyl in LMM11) but could reduce membrane permeability due to polarity .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C16H13N3O4S2
- Molecular Weight : 375.4 g/mol
- CAS Number : 2319875-96-0
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiadiazole exhibit notable cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have been conducted using different cancer cell lines, including A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358 (lung adenocarcinoma). The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Compound | Cell Line | IC50 (µM) 2D Assay | IC50 (µM) 3D Assay |
|---|---|---|---|
| This compound | A549 | 8.76 ± 1.69 | 26.44 ± 13.37 |
| HCC827 | 0.58 ± 0.03 | 0.16 ± 0.04 | |
| NCI-H358 | 3.12 ± 35.99 | 0.38 ± 0.20 |
These findings suggest that the compound exhibits higher cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, likely due to differences in penetration and bioavailability within cellular structures .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that compounds with similar structures show activity against both Gram-positive and Gram-negative bacteria.
Testing Against Bacterial Strains
The compound's efficacy was evaluated using broth microdilution testing against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <0.12 µg/mL |
| Staphylococcus aureus | <0.06 µg/mL |
These results indicate a promising antibacterial profile for the compound, suggesting its potential utility in treating infections caused by resistant bacterial strains .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound may possess other pharmacological activities such as anti-inflammatory and analgesic effects, as observed in related studies on benzothiadiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via a multi-step approach.
Coupling Reaction : React 2,1,3-benzothiadiazole-5-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine using coupling agents like HATU or EDCl in DMSO or DMF, with N-ethylmorpholine as a base .
Intermediate Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Confirm purity via TLC (Merck Silica Gel 60 F254) and elemental analysis .
Final Product Isolation : Recrystallize from ethanol/DMF mixtures to obtain high-purity crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on resolving peaks for the bis-furan ethyl group (δ 6.2–7.4 ppm for furan protons) and benzothiadiazole carboxamide (δ 8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H]+ ion.
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to establish IC50 values .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and potential reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize experimental validation .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO for better solubility of the bis-furan ethyl intermediate .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to improve efficiency .
- Kinetic Analysis : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modulation : Replace the benzothiadiazole core with thiadiazole or oxadiazole to assess changes in antimicrobial potency .
- Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
